molecular formula C6H7NO2 B6164262 rac-(1r,3r)-3-cyanocyclobutane-1-carboxylic acid CAS No. 2407873-63-4

rac-(1r,3r)-3-cyanocyclobutane-1-carboxylic acid

Cat. No.: B6164262
CAS No.: 2407873-63-4
M. Wt: 125.1
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Description

rac-(1r,3r)-3-cyanocyclobutane-1-carboxylic acid: is a chiral compound with significant potential in various fields of scientific research. This compound features a cyclobutane ring substituted with a cyano group and a carboxylic acid group, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-3-cyanocyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclobutane derivatives, which are subjected to cyanation and carboxylation reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: rac-(1r,3r)-3-cyanocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions where the cyano or carboxylic acid groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

rac-(1r,3r)-3-cyanocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which rac-(1r,3r)-3-cyanocyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

  • rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid
  • rac-(1R,3R)-3-methoxy-1-(trifluoromethyl)cyclopentane-1-carboxylic acid

Uniqueness: rac-(1r,3r)-3-cyanocyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where specific reactivity or interactions are required.

Properties

CAS No.

2407873-63-4

Molecular Formula

C6H7NO2

Molecular Weight

125.1

Purity

95

Origin of Product

United States

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